4-Nitro-1,8-naphthalic anhydride

Description

The exact mass of the compound 4-Nitro-1,8-naphthalic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15356. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitro-1,8-naphthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1,8-naphthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

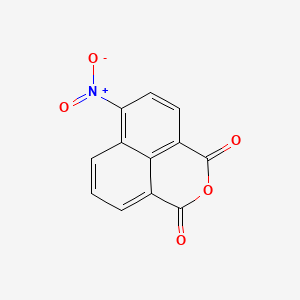

Structure

3D Structure

Properties

IUPAC Name |

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOZHLXUWUBRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216641 | |

| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-29-1 | |

| Record name | 4-Nitro-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-1,8-naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-1,8-naphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7AG4U84M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitro-1,8-naphthalic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1,8-naphthalic anhydride, identified by CAS number 6642-29-1, is a versatile chemical intermediate that serves as a critical building block in a multitude of advanced chemical syntheses. Its unique molecular architecture, featuring a rigid naphthalic anhydride core functionalized with a reactive nitro group, makes it an invaluable precursor in the development of pharmaceuticals, high-performance dyes, and innovative materials. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of 4-Nitro-1,8-naphthalic anhydride, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline solid or dark yellow powder. Its high melting point suggests significant thermal stability. The compound's solubility is limited in aqueous solutions but enhanced in organic solvents like Dimethyl Sulfoxide (DMSO).

| Property | Value | Reference(s) |

| CAS Number | 6642-29-1 | |

| Molecular Formula | C₁₂H₅NO₅ | |

| Molecular Weight | 243.17 g/mol | |

| IUPAC Name | 8-nitro-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

| Appearance | Dark yellow powder | |

| Melting Point | 226-229 °C | |

| Boiling Point | 509.9 ± 33.0 °C | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 264.3 °C | |

| Vapor Pressure | 1.24 × 10⁻¹⁰ mmHg at 25°C | |

| Solubility | Limited in water; Soluble in DMSO. |

Spectral Data

The spectral characteristics of 4-Nitro-1,8-naphthalic anhydride are crucial for its identification and characterization in experimental settings.

| Spectral Data Type | Characteristic Peaks/Values (Solvent) | Reference(s) |

| FTIR | 1789 cm⁻¹ (C=O stretch), 1756 cm⁻¹ (C=O stretch), 1526 cm⁻¹ (NO₂) | |

| UV-Vis | λmax = 230 nm, 341 nm (in Methanol) |

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Nitro-1,8-naphthalic anhydride is dominated by its two primary functional groups: the anhydride moiety and the electron-withdrawing nitro group. This dual functionality allows for a wide range of chemical transformations.

-

Anhydride Reactivity : The anhydride group is highly susceptible to nucleophilic attack, most notably by primary amines to form stable N-substituted naphthalimides. This reaction is fundamental to the synthesis of a vast array of fluorescent probes and biologically active molecules.

-

Nitro Group Reactivity : The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization. This transformation is key to modulating the electronic and photophysical properties of naphthalimide derivatives.

-

Aromatic System : The naphthalene core can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile, enabling the construction of complex polycyclic systems and shape-memory polymers.

Its derivatives have shown significant biological activity, including antitumor and antimicrobial properties. Naphthalimide-based compounds, derived from this precursor, are known to act as DNA intercalators and topoisomerase II inhibitors, which are critical mechanisms in cancer therapy.

Experimental Protocols

Detailed methodologies for the synthesis and modification of 4-Nitro-1,8-naphthalic anhydride are provided below. These protocols are foundational for its use in further research and development.

Protocol 1: Synthesis via Nitration of 1,8-Naphthalic Anhydride

This protocol describes the most common laboratory-scale synthesis of 4-Nitro-1,8-naphthalic anhydride.

Materials and Equipment:

-

1,8-Naphthalic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃) or sodium nitrate (NaNO₃)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

-

Büchner funnel and filter paper

-

Cracked ice and deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of 1,8-naphthalic anhydride to concentrated sulfuric acid. Stir until fully dissolved.

-

Slowly add a nitrating agent (e.g., concentrated nitric acid or sodium nitrate in small portions) to the solution while maintaining the temperature below 15°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.

-

The crude 4-Nitro-1,8-naphthalic anhydride will precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

High purity is often required for subsequent applications, especially in drug development and for fluorescent probes.

Materials and Equipment:

-

Crude 4-Nitro-1,8-naphthalic anhydride

-

Solvent: Concentrated nitric acid (for high purity) or Acetone (for moderate purity)

-

Erlenmeyer flask, heat source (hot plate), reflux condenser

-

Ice bath, filtration apparatus

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., concentrated nitric acid).

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 3: Synthesis of N-Substituted Naphthalimides (Imidation)

This protocol details the reaction of the anhydride with a primary amine to form the corresponding naphthalimide, a key step in creating fluorescent derivatives.

Materials and Equipment:

-

Purified 4-Nitro-1,8-naphthalic anhydride

-

Primary amine of choice (R-NH₂)

-

Solvent: Water or a mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid

-

Heating mantle with reflux condenser or an ultrasonic bath

-

Stirrer, filtration apparatus, ethanol for recrystallization

Procedure (Conventional Reflux Method):

-

Dissolve 1 equivalent of 4-Nitro-1,8-naphthalic anhydride in the chosen solvent (e.g., 50 mL of water for a 0.03 mol scale) in a round-bottom flask with heating and stirring.

-

Add 1 equivalent of the desired primary amine to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically 4-16 hours), cool the mixture to room temperature.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure N-substituted 4-nitronaphthalimide.

Procedure (Ultrasound-Assisted Method):

-

In a suitable vessel, mix 1 equivalent of 4-Nitro-1,8-naphthalic anhydride and 1 equivalent of the primary amine in a small volume of water (e.g., 10 mL for a 0.03 mol scale).

-

Place the vessel in an ultrasonic bath (e.g., 35 KHz) and sonicate at room temperature (25°C).

-

Monitor the reaction by TLC. The reaction is typically complete within 35-40 minutes.

-

Filter the contents and recrystallize the solid product from ethanol.

Visualizations of Workflows and Pathways

The following diagrams illustrate the key synthetic and functional pathways involving 4-Nitro-1,8-naphthalic anhydride.

A Comprehensive Technical Guide to 4-Nitro-1,8-naphthalic anhydride (CAS 6642-29-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitro-1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of a wide range of functional molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and the preparation of its derivatives, and explores its applications, particularly in the realm of medicinal chemistry and materials science.

Chemical and Physical Properties

4-Nitro-1,8-naphthalic anhydride is a pale yellow crystalline solid.[1] Its core structure consists of a naphthalic anhydride moiety with a nitro group substituted at the 4-position. This combination of an electron-withdrawing nitro group and a reactive anhydride functional group makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 4-Nitro-1,8-naphthalic anhydride

| Property | Value | References |

| CAS Number | 6642-29-1 | [2] |

| Molecular Formula | C₁₂H₅NO₅ | [2] |

| Molecular Weight | 243.17 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 226-229 °C | [1] |

| Boiling Point | 509.9 °C | [3] |

| Solubility | Soluble in DMSO.[3] Very limited solubility in water.[1] Enhanced solubility in organic solvents.[1] | [1][3] |

Table 2: Spectroscopic Data for 4-Nitro-1,8-naphthalic anhydride

| Spectroscopic Technique | Wavelength/Frequency | References |

| UV-Vis (in methanol) | λmax = 230 nm, 341 nm | [3] |

| Infrared (IR) | 1789 cm⁻¹ (C=O stretch), 1756 cm⁻¹ (C=O stretch), 1526 cm⁻¹ (NO₂ vibration) | [1] |

Experimental Protocols

Synthesis of 4-Nitro-1,8-naphthalic anhydride

The synthesis of 4-Nitro-1,8-naphthalic anhydride is typically achieved through a two-step process starting from acenaphthene: nitration followed by oxidation.[4]

Step 1: Nitration of Acenaphthene to 4-Nitroacenaphthene [4]

-

Materials:

-

Acenaphthene (3.00 g, 19.48 mmol)

-

Glacial acetic acid (40 mL)

-

Mixture of concentrated nitric acid and glacial acetic acid (1:1 v/v, 14 mL)

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, dissolve acenaphthene in glacial acetic acid with stirring for 1 hour at a low temperature (e.g., in an ice bath).

-

Slowly add the nitric acid/glacial acetic acid mixture dropwise over 30 minutes, maintaining the low temperature.

-

After the addition is complete, continue the reaction at the same temperature for 1 hour.

-

Filter the resulting precipitate and wash it with water until the filtrate is neutral.

-

The crude 4-nitroacenaphthene can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (40:1 v/v) as the eluent. This yields a bright yellow solid. The reported yield for this step is up to 92.16%.[4]

-

Step 2: Oxidation of 4-Nitroacenaphthene to 4-Nitro-1,8-naphthalic anhydride [4]

-

Materials:

-

4-Nitroacenaphthene from the previous step

-

Sodium dichromate

-

Glacial acetic acid

-

-

Procedure:

-

The crude 4-nitroacenaphthene is subjected to oxidation using an oxidizing agent such as sodium dichromate in glacial acetic acid.

-

The reaction mixture is typically heated under reflux.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude 4-Nitro-1,8-naphthalic anhydride. The reported yield for this oxidation step is up to 59.49%.[4]

-

Purification of 4-Nitro-1,8-naphthalic anhydride by Recrystallization

The standard method for purifying 4-Nitro-1,8-naphthalic anhydride is recrystallization from concentrated nitric acid (d = 1.40 g/mL), which can yield high-purity (>95%) colorless needle-shaped crystals.[1]

-

Materials:

-

Crude 4-Nitro-1,8-naphthalic anhydride

-

Concentrated nitric acid (d = 1.40 g/mL)

-

-

Procedure:

-

Dissolve the crude 4-Nitro-1,8-naphthalic anhydride in a minimal amount of hot concentrated nitric acid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., water or a suitable organic solvent) to remove residual impurities.

-

Dry the purified crystals under vacuum.

-

Synthesis of 4-Nitro-N-substituted-1,8-naphthalimide Derivatives via Ultrasound Irradiation

This protocol describes a rapid and efficient method for the synthesis of naphthalimide derivatives from 4-Nitro-1,8-naphthalic anhydride.

-

Materials:

-

4-Nitro-1,8-naphthalic anhydride (0.03 mol)

-

Primary amine (e.g., alkyl or aryl amine) (0.03 mol)

-

Water (10 mL)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a suitable vessel, mix 4-Nitro-1,8-naphthalic anhydride and the primary amine in water.

-

Sonicate the mixture at 35 kHz in a sonic bath maintained at 25 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the contents.

-

Recrystallize the solid product from ethanol to obtain the purified 4-Nitro-N-substituted-1,8-naphthalimide derivative.

-

Applications and Biological Significance

4-Nitro-1,8-naphthalic anhydride serves as a crucial precursor for the synthesis of various functional molecules with applications in diverse fields.

-

Fluorescent Probes and Dyes: Its derivatives are widely used in the production of fluorescent dyes and chemosensors for the detection of ions and biomolecules.[1]

-

Materials Science: It is utilized in polymer chemistry to create functional polymers, including shape-memory polymers.[1]

-

Medicinal Chemistry: Derivatives of 4-Nitro-1,8-naphthalic anhydride have shown significant biological activities, including antitumor and antimicrobial properties.[1]

Naphthalimide Derivatives as Anticancer Agents

Numerous studies have highlighted the potential of naphthalimide derivatives as potent anticancer agents. Their mechanisms of action often involve the induction of apoptosis and autophagy, and the inhibition of key cellular enzymes like Topoisomerase II.

Naphthalimide derivatives can act as Topoisomerase II inhibitors.[5][6] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, naphthalimide derivatives can lead to DNA damage and ultimately trigger programmed cell death (apoptosis) in cancer cells.

References

- 1. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chemodex.com [chemodex.com]

- 4. clausiuspress.com [clausiuspress.com]

- 5. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4-Nitro-1,8-naphthalic anhydride

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitro-1,8-naphthalic Anhydride

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitro-1,8-naphthalic anhydride (CAS No. 6642-29-1), a key intermediate in the synthesis of fluorescent dyes, chemosensors, and advanced polymers. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

General and Molecular Properties

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline nitro compound widely utilized for its reactive anhydride group and the electron-withdrawing nature of its nitro substituent.[1] Its structure consists of a planar naphthalene core fused with a cyclic anhydride ring, with a nitro group at the 4-position.[2] This configuration makes it a valuable precursor for a variety of naphthalimide derivatives.[3]

The fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6642-29-1 | [2][4] |

| Molecular Formula | C₁₂H₅NO₅ | [2][4] |

| Molecular Weight | 243.17 g/mol | [2][4] |

| Appearance | Light yellow to pale yellow crystalline solid or needles | [2] |

| Melting Point | 226-229 °C | [2][5] |

| Boiling Point | 509.9 °C (Predicted) | [5] |

| EC Number | 229-659-4 | |

| Beilstein/REAXYS | 237909 |

Solubility Profile

The solubility of 4-Nitro-1,8-naphthalic anhydride is dictated by its predominantly hydrophobic aromatic structure and its polar functional groups.[2] It exhibits very limited solubility in water but has significantly better solubility in organic solvents.[2]

| Solvent | Solubility | Reference |

| Water | Very limited solubility | [2] |

| DMSO | Soluble | [5] |

| Organic Solvents | Enhanced solubility | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 4-Nitro-1,8-naphthalic anhydride. The key spectral features are detailed below.

| Spectroscopic Technique | Characteristic Peaks/Features | Reference |

| FTIR (cm⁻¹) | 1789, 1756 (Anhydride C=O stretches); 1526 (NO₂ vibration) | [2] |

| UV-Visible (λmax) | ~275 nm and 345 nm (in aqueous solution) | [2] |

| 230 nm and 341 nm (in methanol) | [5] |

Experimental Protocols

Synthesis of 4-Nitro-1,8-naphthalic Anhydride

A common laboratory-scale synthesis involves a two-step process starting from acenaphthene.[6][7] The general workflow includes nitration followed by oxidation.

Step 1: Nitration of Acenaphthene

-

Objective: To synthesize a mixture of 4-nitroacenaphthene and 2-nitroacenaphthene.

-

Procedure:

-

Dissolve acenaphthene (19.48 mmol) in 40 mL of glacial acetic acid within a 250 mL three-necked flask equipped with a stirrer.

-

Stir the mixture for 1 hour at a low temperature to ensure complete dissolution.

-

Slowly add a 14 mL mixture of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.

-

Maintain the reaction at a constant temperature for 1 hour after the addition is complete.

-

Filter the resulting precipitate and wash it with water until neutral.

-

After drying, purify the solid mixture using silica gel column chromatography with petroleum ether-ethyl acetate (40:1 v/v) as the eluent to obtain the bright yellow nitroacenaphthene isomers.[6]

-

Step 2: Oxidation of 4-Nitroacenaphthene

-

Objective: To oxidize the nitroacenaphthene intermediate to 4-Nitro-1,8-naphthalic anhydride.

-

Procedure:

-

The isolated 4-nitroacenaphthene is subjected to oxidation. While the specific laboratory conditions can vary, a typical method involves using an oxidizing agent like sodium dichromate in a suitable solvent such as glacial acetic acid.

-

The reaction mixture is heated to drive the oxidation of the ethylene bridge of the acenaphthene core to form the anhydride ring.

-

Upon completion, the product is isolated, purified, and characterized.[6][7]

-

Caption: Synthesis workflow for 4-Nitro-1,8-naphthalic anhydride.

General Protocol for Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of 4-Nitro-1,8-naphthalic anhydride with potassium bromide (KBr) and pressing it into a pellet, or by preparing a mull with Nujol.

-

Place the sample in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks corresponding to the anhydride carbonyl groups and the nitro group.[2]

-

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or an aqueous buffer).

-

Use a quartz cuvette to hold the sample and a reference cuvette containing only the solvent.

-

Scan the absorbance of the sample over a wavelength range (e.g., 200-600 nm).

-

Determine the wavelengths of maximum absorbance (λmax).[2][5]

-

Chemical Reactivity and Applications

The dual functionality of the anhydride and nitro groups makes 4-Nitro-1,8-naphthalic anhydride a versatile building block in organic synthesis.[2][3] Its primary reactions enable the creation of a wide range of derivatives with applications in materials science and bio-imaging.

Key reactions include:

-

Imidation: The anhydride ring readily reacts with primary amines to form substituted naphthalimides, which are often highly fluorescent.[8]

-

Nucleophilic Substitution: The electron-withdrawing nitro group can be reduced to an amino group, which allows for further functionalization and the synthesis of dyes and chemosensors.[2]

-

Hydrolysis: In the presence of water, the anhydride can be hydrolyzed to form the corresponding 4-nitro-1,8-naphthalic acid.[2]

-

Cycloaddition: The molecule can act as a dienophile in Diels-Alder reactions, a property utilized in the synthesis of shape-memory polymers.[2][3]

Caption: Primary chemical transformations of 4-Nitro-1,8-naphthalic anhydride.

This compound serves as a critical precursor for N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors and as a fluorochrome substrate for detecting nitrogen reductase activity in noninvasive hypoxia imaging for cancer detection.[1] Its derivatives are also employed in the production of amphiphilic naphthalimide dyes.[1]

References

- 1. 4-Nitro-1,8-naphthalic anhydride 95 6642-29-1 [sigmaaldrich.com]

- 2. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemodex.com [chemodex.com]

- 6. clausiuspress.com [clausiuspress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Molecular Structure of 4-Nitro-1,8-naphthalic Anhydride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and reactivity of 4-Nitro-1,8-naphthalic anhydride (CAS No: 6642-29-1). It serves as a critical resource for professionals utilizing this compound as a versatile building block in organic synthesis, materials science, and biomedical research. All quantitative data is summarized in tables for clarity, and key processes are visualized using logical diagrams.

Core Molecular Identification and Structure

4-Nitro-1,8-naphthalic anhydride is a derivative of naphthalic anhydride, characterized by a nitro functional group substituted on the naphthalene core.[1] This substitution significantly influences the molecule's electronic properties and reactivity. The compound features a planar, fused tricyclic aromatic system.[1] The anhydride bridge spans the peri-positions (1 and 8) of the naphthalene ring, while the potent electron-withdrawing nitro group is located at the 4-position.[1] This specific arrangement makes the molecule an essential precursor in various synthetic applications.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione[1][3] |

| Synonyms | 4-Nitronaphthalene-1,8-dicarboxylic anhydride[4][5] |

| CAS Number | 6642-29-1[1][4] |

| Molecular Formula | C₁₂H₅NO₅[1][3][4] |

| Molecular Weight | 243.17 g/mol [1][3][4] |

| InChI | 1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H[1] |

| InChI Key | LKOZHLXUWUBRDK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)--INVALID-LINK--[O-][1][3] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 4-Nitro-1,8-naphthalic anhydride are consistent with its chemical structure. It typically appears as a yellow crystalline solid. Its high melting point reflects the rigidity and planarity of its aromatic system. The compound's solubility is limited in aqueous solutions but enhanced in organic solvents.[1]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Yellow crystalline solid |

| Melting Point | 226-229 °C[1] |

| Solubility | Limited in water; Soluble in various organic solvents[1] |

Spectroscopic analysis is crucial for confirming the compound's identity. Fourier-transform infrared (FTIR) spectroscopy clearly indicates the presence of the characteristic functional groups.

Table 3: Key Spectroscopic Data (FTIR)

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Anhydride C=O | Symmetric Stretch | 1789 | [1] |

| Anhydride C=O | Asymmetric Stretch | 1756 | [1] |

| Nitro NO₂ | Asymmetric Stretch | 1526 |[1] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of 4-Nitro-1,8-naphthalic anhydride typically involves a multi-step process.[1] A common route begins with the nitration of acenaphthene, followed by oxidation, which forms the anhydride ring.[1] An alternative method involves the direct nitration of 1,8-naphthalic anhydride using a mixture of nitric and sulfuric acids.[1] The crude product is then purified via recrystallization or column chromatography.[1]

Key Chemical Reactions

The reactivity of 4-Nitro-1,8-naphthalic anhydride is dominated by its two functional groups. The anhydride moiety is susceptible to nucleophilic attack, while the nitro group can undergo reduction.

-

Imidation: The anhydride group readily reacts with primary amines to form N-substituted naphthalimides, which are often highly fluorescent and used in developing chemosensors and dyes.[1][6]

-

Reduction: The nitro group can be reduced to an amino group (-NH₂), providing a route to 4-amino-1,8-naphthalic anhydride derivatives. This transformation is key for creating fluorophores with different electronic properties.[1]

-

Hydrolysis: In the presence of water, the anhydride ring can be hydrolyzed to yield the corresponding 4-nitro-1,8-naphthalic acid.[1]

-

Diels-Alder Reaction: The molecule can act as a dienophile in Diels-Alder reactions, a property utilized in the synthesis of shape-memory polymers.[1][7]

Experimental Protocol: Ultrasound-Assisted Synthesis of N-Substituted Naphthalimides

This protocol describes a rapid and efficient method for the synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives, adapted from literature procedures.[6]

Objective: To synthesize an N-substituted naphthalimide via the reaction of 4-Nitro-1,8-naphthalic anhydride with a primary amine using sonication.

Materials:

-

4-Nitro-1,8-naphthalic anhydride (0.03 mol)

-

Primary amine (e.g., aniline, benzylamine) (0.03 mol)

-

Deionized water (10 mL)

-

Ethanol (for recrystallization)

Equipment:

-

Sonic bath (35 kHz)

-

Reaction vial or flask

-

Magnetic stirrer (optional)

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) plate and chamber

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a reaction vial, combine 4-Nitro-1,8-naphthalic anhydride (0.03 mol) and the chosen primary amine (0.03 mol).

-

Solvent Addition: Add 10 mL of deionized water to the vial.

-

Sonication: Place the vial in a sonic bath maintained at room temperature (25 °C) and irradiate at 35 kHz.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 35-40 minutes.[6]

-

Product Isolation: Once the reaction is complete, remove the vial from the sonic bath. The solid product should have precipitated from the aqueous medium.

-

Filtration: Filter the contents of the vial using a Büchner funnel to collect the crude solid product. Wash the solid with a small amount of cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 4-nitro-N-substituted-1,8-naphthalimide derivative.

-

Characterization: Dry the purified product and characterize it by measuring its melting point and acquiring spectroscopic data (e.g., NMR, IR) to confirm its structure.

Applications in Research and Drug Development

4-Nitro-1,8-naphthalic anhydride is a cornerstone intermediate for developing advanced functional molecules:

-

Fluorescent Probes: Its derivatives are widely used to create chemosensors for detecting metal ions, nitro-antibiotics, and biological conditions like hypoxia in cancer cells.[1][7]

-

Advanced Materials: It is a building block for shape-memory polymers through its participation in Diels-Alder reactions.[1][7]

-

Dyes and Pigments: The naphthalimide core derived from this anhydride is a potent chromophore, leading to the synthesis of dyes with high color brilliance.[1]

-

Drug Development: The compound serves as a fluorochrome substrate for enzymes like nitrogen reductase, enabling noninvasive imaging of disease states, which is valuable in diagnostics and drug efficacy studies.[2][7]

References

- 1. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitro-1,8-naphthalic anhydride | C12H5NO5 | CID 81150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 4-Nitro-1,8-naphthalic anhydride 95 6642-29-1 [sigmaaldrich.com]

Spectral Data of 4-Nitro-1,8-naphthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Nitro-1,8-naphthalic anhydride (CAS No. 6642-29-1), a key intermediate in the synthesis of various functional dyes, fluorescent probes, and pharmacologically active naphthalimide derivatives. The document details the methodologies for obtaining this data and presents the information in a structured format for ease of reference and comparison.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅NO₅ | [1] |

| Molecular Weight | 243.17 g/mol | [1] |

| Melting Point | 226-229 °C | [1] |

| Appearance | Light yellow to pale yellow crystalline solid | [1] |

Spectroscopic Data

The structural elucidation and characterization of 4-Nitro-1,8-naphthalic anhydride are confirmed through various spectroscopic techniques. The data presented below has been compiled from reliable sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) | Solvent |

| ~275 nm | Aqueous Solution |

| ~345 nm | Aqueous Solution |

A bathochromic (red) shift in the absorption spectra is observed in more polar solvents like dimethyl sulfoxide (DMSO).[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1789 | Anhydride C=O Stretch (Asymmetric) |

| 1756 | Anhydride C=O Stretch (Symmetric) |

| 1526 | NO₂ Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.97 | singlet | 1H |

| 8.82-8.67 | multiplet | 2H |

¹³C NMR

| Chemical Shift (δ) ppm |

| 159.15 |

| 158.88 |

| 152.24 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the molecular composition of 4-Nitro-1,8-naphthalic anhydride.

| m/z (Expected) | Species |

| 243.0168 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of 4-Nitro-1,8-naphthalic anhydride.

Synthesis of 4-Nitro-1,8-naphthalic anhydride

The synthesis of 4-Nitro-1,8-naphthalic anhydride can be achieved through two primary routes, as illustrated in the workflow diagram below. The method involving the nitration of acenaphthene followed by oxidation is detailed here.[1]

Step 1: Nitration of Acenaphthene

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.00 g of acenaphthene in 40 mL of glacial acetic acid.

-

Cool the mixture in an ice bath to a controlled low temperature.

-

Slowly add a 1:1 mixture of concentrated nitric acid and glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, allow the reaction to proceed for a specified duration while maintaining the temperature.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The precipitate, a mixture of 4-nitroacenaphthene and 2-nitroacenaphthene, is collected by filtration, washed with water until neutral, and dried.

Step 2: Oxidation of 4-Nitroacenaphthene

-

To a round-bottom flask, add the crude 4-nitroacenaphthene, sodium dichromate dihydrate, and glacial acetic acid.

-

Heat the mixture with stirring, initially to 65-70 °C, and then increase the temperature to 98-100 °C.[1]

-

Maintain the reaction at this temperature for approximately 8.5 hours.[1]

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the precipitated 4-Nitro-1,8-naphthalic anhydride by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of 4-Nitro-1,8-naphthalic anhydride in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm and record the absorption spectrum. Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitro-1,8-naphthalic anhydride in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 4-Nitro-1,8-naphthalic anhydride in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow

The following diagram illustrates the synthetic pathways to 4-Nitro-1,8-naphthalic anhydride.

Caption: Synthetic routes to 4-Nitro-1,8-naphthalic anhydride.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Nitro-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Nitro-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent dyes, chemosensors, and various pharmaceutical compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the characterization of its derivatives.

Core Concepts of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint," allowing for the identification and characterization of the compound.

Molecular Structure and Expected Vibrational Modes

4-Nitro-1,8-naphthalic anhydride (C₁₂H₅NO₅) is a derivative of naphthalic anhydride featuring a nitro (-NO₂) group at the 4-position of the naphthalene ring system.[1] The key functional groups that give rise to characteristic absorption bands in its FT-IR spectrum are:

-

Anhydride Group: Two carbonyl (C=O) groups linked by an oxygen atom, resulting in symmetric and asymmetric stretching vibrations.

-

Nitro Group: An -NO₂ group, which exhibits characteristic symmetric and asymmetric stretching vibrations.

-

Aromatic System: The naphthalene ring system, which has C-H stretching and C=C stretching and bending vibrations.

-

C-O-C Linkage: The ether linkage within the anhydride ring.

Quantitative FT-IR Data Summary

The primary absorption bands observed in the FT-IR spectrum of 4-Nitro-1,8-naphthalic anhydride are summarized in the table below. These assignments are based on published data and established correlations for characteristic functional group absorptions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1789 | C=O Asymmetric Stretch | Anhydride | Strong |

| 1756 | C=O Symmetric Stretch | Anhydride | Strong |

| ~1600 - 1475 | C=C Stretch | Aromatic | Medium |

| 1526 | N=O Asymmetric Stretch | Nitro | Strong |

| ~1350 | N=O Symmetric Stretch | Nitro | Strong |

| ~1300 - 1000 | C-O-C Stretch | Anhydride | Strong |

| ~900 - 690 | C-H Out-of-plane Bend | Aromatic | Strong |

Note: The exact positions of aromatic C-H and C=C stretches and C-O-C stretches can vary. The values for the anhydride and nitro group stretches are from specific literature sources.[1] For comparison, the FT-IR spectrum of a related compound, 4-bromo-3-nitro-1,8-naphthalic anhydride, shows carbonyl stretching bands at 1778 and 1732 cm⁻¹ and NO₂ stretching bands at 1500 and 1330 cm⁻¹.[2] Another related molecule, 4-hydroxy-3-nitro-1,8-naphthalic anhydride, exhibits carbonyl stretches at 1635 and 1604 cm⁻¹ and NO₂ stretches at 1438 and 1388 cm⁻¹.[3] These variations highlight the influence of different substituents on the vibrational frequencies of the core naphthalic anhydride structure.

Experimental Protocol: FT-IR Analysis of Solid 4-Nitro-1,8-naphthalic Anhydride

The following protocol details the Potassium Bromide (KBr) pellet method, a common technique for obtaining high-quality FT-IR spectra of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

4-Nitro-1,8-naphthalic anhydride sample (analytical grade)

-

Potassium Bromide (KBr), FT-IR grade, desiccated

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of 4-Nitro-1,8-naphthalic anhydride into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance. To minimize moisture, this step can be performed under an infrared lamp.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet-forming die.

-

Ensure the surface of the powder is level.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the 4-Nitro-1,8-naphthalic anhydride sample. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Correlate the observed bands with the known vibrational modes of the functional groups present in the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the FT-IR analysis of 4-Nitro-1,8-naphthalic anhydride.

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Correlation of functional groups in 4-Nitro-1,8-naphthalic anhydride with their FT-IR signals.

References

Unveiling the Spectroscopic Signature of 4-Nitro-1,8-naphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the UV-Vis absorption spectrum of 4-Nitro-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent probes and other advanced materials. This document details the available spectroscopic data, outlines a comprehensive experimental protocol for its analysis, and visualizes the underlying photophysical processes and synthetic applications.

Core Spectroscopic Data

The UV-Vis absorption profile of 4-Nitro-1,8-naphthalic anhydride is characterized by distinct absorption bands that are sensitive to the solvent environment. This solvatochromism is a hallmark of naphthalimide derivatives and is attributed to the potential for intramolecular charge transfer (ICT).

While specific molar absorptivity coefficients for 4-Nitro-1,8-naphthalic anhydride are not widely reported in the literature, the available data on its absorption maxima (λmax) and that of structurally similar compounds are summarized below. These data provide valuable insights into the electronic transitions of the molecule.

| Compound | Solvent | Absorption Maxima (λmax) in nm | Reference |

| 4-Nitro-1,8-naphthalic anhydride | Aqueous | ~275, ~345 | [1] |

| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | Ethanol | 244 | [2] |

| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | Butanol | 220 | [2] |

| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | DMSO | 284, 292, 308, 402 (attributed to ICT) | [2][3] |

| 4-Phenyl-1,8-naphthalimide | Methanol | ~260, 350 | [4] |

| 4-Phenyl-1,8-naphthalimide | Ethanol | ~260, 350 | [4] |

| 4-Phenyl-1,8-naphthalimide | DMSO | ~260, 350 | [4] |

The presence of the nitro group at the 4-position, a strong electron-withdrawing group, in conjunction with the electron-rich naphthalenic system, facilitates an intramolecular charge transfer (ICT) upon photoexcitation, particularly in polar solvents.[2] This is observed as a bathochromic (red) shift in the absorption spectrum.[1]

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of 4-Nitro-1,8-naphthalic anhydride.

1. Materials and Equipment:

-

4-Nitro-1,8-naphthalic anhydride (95% purity or higher)

-

Spectroscopic grade solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), ethanol)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Solution Preparation:

-

Stock Solution (e.g., 1 mM in DMSO): Accurately weigh a precise amount of 4-Nitro-1,8-naphthalic anhydride and dissolve it in a known volume of DMSO in a volumetric flask. Ensure complete dissolution, using sonication if necessary.

-

Working Solutions: Prepare a series of dilutions from the stock solution using the desired solvent (e.g., acetonitrile, ethanol) to achieve concentrations suitable for UV-Vis analysis (typically in the micromolar range, resulting in an absorbance between 0.1 and 1.0).

3. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable baseline.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the solvent being used for the working solutions. Place them in the respective holders and perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back in the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

-

Save the resulting spectrum. Repeat the measurement for each prepared concentration and solvent.

4. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution. Plot absorbance versus concentration; the slope of the resulting linear fit will be the molar absorptivity.

Visualizing Core Concepts

To better illustrate the principles and applications related to 4-Nitro-1,8-naphthalic anhydride, the following diagrams are provided.

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitro-1,8-naphthalic Anhydride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,8-naphthalic anhydride is a pivotal chemical intermediate, primarily utilized in the synthesis of a diverse range of biologically active naphthalimide derivatives. While direct evidence for the intrinsic biological mechanism of action of 4-nitro-1,8-naphthalic anhydride is limited, its significance lies in its role as a precursor to compounds with potent antitumor, antimicrobial, and fluorescent properties. This technical guide delineates the core mechanisms of action of these derivatives, providing a comprehensive overview of their interactions with biological systems. The primary modes of action for naphthalimides derived from this anhydride include DNA intercalation, inhibition of topoisomerase I and II, and demethylase inhibition. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development.

Introduction: The Role of 4-Nitro-1,8-naphthalic Anhydride in Medicinal Chemistry

4-Nitro-1,8-naphthalic anhydride serves as a fundamental building block in the synthesis of various naphthalimide compounds.[1][2] Its anhydride group is highly reactive towards amines, allowing for the facile introduction of diverse side chains, which is crucial for tuning the biological activity of the resulting naphthalimide derivatives.[3][4] The nitro group at the 4-position can also be chemically modified, for instance, by reduction to an amino group, providing another avenue for structural variation.[5] The biological effects observed are therefore predominantly attributed to the naphthalimide derivatives synthesized from this precursor.

Core Mechanisms of Action of 4-Nitro-1,8-naphthalic Anhydride Derivatives

The planar naphthalimide ring system is a key structural feature that enables these derivatives to interact with biological macromolecules, particularly nucleic acids.[3] The primary mechanisms of action are detailed below.

DNA Intercalation and Topoisomerase Inhibition

A significant number of naphthalimide derivatives exert their cytotoxic effects by intercalating into DNA and inhibiting the activity of topoisomerase enzymes.[6][7]

-

DNA Intercalation: The planar aromatic core of the naphthalimide molecule inserts itself between the base pairs of the DNA double helix.[8] This interaction distorts the DNA structure, interfering with essential cellular processes such as replication and transcription.

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve topological problems in DNA during various cellular processes. Naphthalimide derivatives can trap the topoisomerase-DNA cleavage complex, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).[6][7]

A workflow for assessing DNA intercalation and topoisomerase inhibition is depicted below.

Demethylase Inhibition

Certain naphthalimide derivatives have been identified as inhibitors of demethylases, such as the fat mass and obesity-associated protein (FTO).[3] FTO is an enzyme that removes methyl groups from RNA and DNA, and its dysregulation is implicated in various diseases, including cancer. Inhibition of FTO by these derivatives can alter gene expression and induce cell death in cancer cells.[3]

The proposed signaling pathway for FTO inhibition by naphthalimide derivatives is illustrated below.

Antimicrobial Activity

Derivatives of 4-nitro-1,8-naphthalic anhydride have also demonstrated significant antimicrobial properties against a range of bacteria, including multidrug-resistant strains.[9][10][11] The proposed mechanism involves the intercalation of the naphthalimide scaffold into bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death.[12]

Quantitative Data

The biological activity of naphthalimide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.

Table 1: Anticancer Activity of Naphthalimide Derivatives (IC50 in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Amonafide | HT-29 | Colon Carcinoma | 4.67 | [13] |

| Amonafide | HeLa | Cervical Cancer | 2.73 | [13] |

| Amonafide | PC-3 | Prostate Cancer | 6.38 | [13] |

| Amonafide | A549 | Lung Carcinoma | 1.1 - 13 | [13] |

| Amonafide | MCF-7 | Breast Cancer | 7.19 - 20.28 | [13] |

| Mitonafide Analog | HepG2 | Hepatocellular Carcinoma | 4.77 | [14] |

| Naphthalimide-Pt(IV) Complex | SKOV-3 | Ovarian Cancer | 2.8 - 3.6 | [15] |

| Naphthalimide-Pt(IV) Complex | HeLa | Cervical Cancer | 2.8 - 3.6 | [15] |

| Naphthalimide-Pt(IV) Complex | A549 | Lung Carcinoma | 7.3 - 17.2 | [15] |

| Naphthalimide-Benzothiazole (4a) | HT-29 | Colon Cancer | 3.715 | [6] |

| Naphthalimide-Benzothiazole (4b) | HT-29 | Colon Cancer | 3.467 | [6] |

| Naphthalimide-Benzothiazole (4a) | A549 | Lung Cancer | 4.074 | [6] |

| Naphthalimide-Benzothiazole (4b) | A549 | Lung Cancer | 3.890 | [6] |

| FTO Inhibitor (Compound 1) | A549 | Lung Cancer | 2.8 | [3] |

| FTO Inhibitor (Compound 7) | A549 | Lung Cancer | 1.5 - 4.5 | [3] |

Table 2: Antimicrobial Activity of Naphthalimide Derivatives (MIC in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Naphthalimide Hydrazide (5b, 5c, 5d, 5e) | Carbapenem-resistant A. baumannii | 0.5 - 1 | [9][10] |

| Naphthalimide-Thiourea (17b) | S. aureus | 0.03125 | [11] |

| Naphthalimide-Thiourea (17b) | MRSA and VRSA | 0.06 | [11] |

| Benzimidazole-Naphthalimide (10g) | Salmonella typhimurium | 4 | [12] |

| Naphthylimino-triazole derivatives | Gram-positive and Gram-negative bacteria | 1 - 32 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of naphthalimide derivatives.

Synthesis of Naphthalimide Derivatives from 4-Nitro-1,8-naphthalic Anhydride

A general procedure for the synthesis of N-substituted naphthalimides involves the reaction of 4-nitro-1,8-naphthalic anhydride with a primary amine.

Materials:

-

4-Nitro-1,8-naphthalic anhydride

-

Appropriate primary amine (e.g., N-methylethylenediamine)[3]

-

Ethanol

-

Reflux apparatus

Procedure:

-

Dissolve 4-nitro-1,8-naphthalic anhydride in ethanol in a round-bottom flask.

-

Add the primary amine to the solution.

-

Reflux the reaction mixture for a specified time (e.g., 1 hour).[17]

-

Cool the reaction mixture to room temperature.

-

The resulting naphthalimide derivative often precipitates out of the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization or column chromatography.

DNA Intercalation Assay (UV-Visible Spectroscopy)

This protocol is used to determine the binding of a naphthalimide derivative to DNA.[18]

Materials:

-

Naphthalimide derivative

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of the naphthalimide derivative and ct-DNA in Tris-HCl buffer.

-

Place a fixed concentration of the naphthalimide derivative in a quartz cuvette.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the UV-Visible absorption spectrum.

-

Analyze the spectral changes, specifically hypochromism (decrease in absorbance) and bathochromic shift (redshift), which are indicative of intercalation.[18]

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[19][20]

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pHOT1)

-

Naphthalimide derivative

-

Etoposide (positive control)

-

Assay buffer

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase IIα in the assay buffer in the presence of various concentrations of the naphthalimide derivative (e.g., 1, 5, 10, 50 µM).[19]

-

Include a positive control with etoposide and a negative control without any inhibitor.

-

Stop the reaction by adding a stop solution (e.g., containing SDS).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is observed as the persistence of the supercoiled DNA form.

FTO Demethylase Inhibition Assay

This fluorescence-based assay measures the inhibition of FTO demethylase activity.[21][22]

Materials:

-

Recombinant human FTO protein

-

A non-fluorescent methylated RNA substrate (e.g., m6A7-Broccoli)

-

Assay buffer (containing 2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, and L-ascorbate)

-

Naphthalimide derivative

-

DFHBI-1T (a small molecule that binds to the demethylated RNA to produce a fluorescent signal)

-

96-well plate

-

Plate reader

Procedure:

-

In a 96-well plate, incubate the methylated RNA substrate with FTO in the assay buffer.

-

Add the naphthalimide derivative at various concentrations.

-

Incubate the reaction mixture for a specified time (e.g., 2 hours) at room temperature.

-

Add a read buffer containing DFHBI-1T.

-

Measure the fluorescence intensity using a plate reader. A decrease in fluorescence intensity compared to the control without the inhibitor indicates inhibition of FTO activity.[22]

Conclusion

4-Nitro-1,8-naphthalic anhydride is a critical starting material for the synthesis of a wide array of naphthalimide derivatives with significant therapeutic potential. The primary mechanisms of action of these derivatives are centered on their ability to interact with DNA through intercalation, leading to the inhibition of topoisomerase enzymes, and their capacity to inhibit key cellular enzymes like demethylases. The versatility in the synthesis of these derivatives allows for the fine-tuning of their biological activities, making them promising candidates for the development of new anticancer and antimicrobial agents. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the ongoing exploration and development of this important class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antimicrobial Evaluation of Novel Benzimidazoleincorporated Naphthalimide Derivatives as Salmonella typhimurium DNA Intercalators, and Combination Researches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00205B [pubs.rsc.org]

- 16. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. topogen.com [topogen.com]

- 21. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 4-Nitro-1,8-naphthalic anhydride

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1,8-naphthalic anhydride (C₁₂H₅NO₅) is a pivotal intermediate in the synthesis of a wide array of functional organic compounds.[1][2] Its unique molecular architecture, featuring a reactive anhydride group and an electron-withdrawing nitro group on a stable naphthalene core, makes it a versatile building block for creating high-performance dyes, fluorescent probes, advanced polymers, and pharmaceutical agents.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Nitro-1,8-naphthalic anhydride, offering detailed experimental protocols and structured data for researchers in organic synthesis and materials science.

General Information

4-Nitro-1,8-naphthalic anhydride is a yellow crystalline solid widely used in chemical synthesis. The presence of the nitro group at the 4-position, combined with the anhydride functionality, makes the compound susceptible to various chemical transformations, particularly nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of 4-Nitro-1,8-naphthalic Anhydride

| Property | Value | References |

| CAS Number | 6642-29-1 | [1][5] |

| Molecular Formula | C₁₂H₅NO₅ | [1][5] |

| Molecular Weight | 243.17 g/mol | [1][5] |

| Melting Point | 226-229 °C | [1][6] |

| Appearance | Dark yellow powder / Yellow crystalline solid | [2] |

| EC Number | 229-659-4 | |

| InChI Key | LKOZHLXUWUBRDK-UHFFFAOYSA-N | [1] |

Synthesis of 4-Nitro-1,8-naphthalic Anhydride

There are two primary synthetic routes for preparing 4-Nitro-1,8-naphthalic anhydride. The most common method is the direct nitration of 1,8-naphthalic anhydride. An alternative multi-step approach begins with the nitration of acenaphthene, followed by oxidation.

Method 1: Direct Nitration of 1,8-Naphthalic Anhydride

This method is the most straightforward approach, involving an electrophilic aromatic substitution reaction.[1] A nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich naphthalene ring system.[1] The reaction is regioselective, favoring substitution at the 4-position due to electronic and steric factors.[1]

Caption: Workflow for the direct nitration of 1,8-naphthalic anhydride.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 19.82 g (100.0 mmol) of 1,8-naphthalic anhydride to 200 mL of concentrated sulfuric acid.[7]

-

Nitrating Agent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add 7.24 g (105.0 mmol) of sodium nitrate in small portions over a period of 1 hour, ensuring the temperature remains below 5 °C.[1][7]

-

Reaction: Stir the reaction mixture at room temperature for an additional 3 hours.[7]

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to obtain the crude product.[7]

Method 2: Synthesis from Acenaphthene

This two-step process involves the initial nitration of acenaphthene to yield a mixture of nitroacenaphthene isomers, followed by the oxidation of the desired 4-nitroacenaphthene intermediate.[1][8]

Caption: Two-step synthesis of 4-Nitro-1,8-naphthalic anhydride from acenaphthene.

Experimental Protocol:

Step 1: Synthesis of 4-Nitroacenaphthene [8]

-

Reaction Setup: Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a 250 mL three-necked flask with stirring.

-

Nitrating Agent Addition: At a low temperature, slowly add a mixture of 14 mL of concentrated nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.

-

Reaction: Maintain the reaction at a controlled temperature for 1 hour.

-

Isolation: Filter the reaction mixture and wash the precipitate with water until neutral.

-

Purification: Dry the solid and purify by silica gel column chromatography to separate the isomers.

Step 2: Oxidation to 4-Nitro-1,8-naphthalic Anhydride [1]

-

Reaction Setup: Charge a flask with the 4-nitroacenaphthene intermediate obtained from Step 1.

-

Oxidizing Agent Addition: Add a solution of sodium dichromate in glacial acetic acid.

-

Reaction: Heat the mixture under careful temperature control to ensure complete conversion while minimizing over-oxidation.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the crude product by filtration.

Purification

The crude 4-Nitro-1,8-naphthalic anhydride obtained from synthesis typically requires purification to achieve high purity (>95%), which is essential for subsequent reactions.[1]

Experimental Protocol: Recrystallization [1]

-

Dissolution: Dissolve the crude product in a minimal amount of hot, concentrated nitric acid (d = 1.40 g/mL).

-

Crystallization: Allow the solution to cool slowly to room temperature, which will induce the formation of colorless to pale yellow needle-shaped crystals.

-

Isolation: Filter the crystals and wash them with a small amount of cold water.

-

Drying: Dry the purified crystals under vacuum. Note: For less stringent purity requirements, acetone can be used as an alternative recrystallization solvent.[1]

Characterization

The identity and purity of the synthesized 4-Nitro-1,8-naphthalic anhydride are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for 4-Nitro-1,8-naphthalic Anhydride

| Technique | Characteristic Peaks / Data | References |

| FTIR (cm⁻¹) | 1789 (C=O, anhydride stretch, asymmetric) 1756 (C=O, anhydride stretch, symmetric) 1526 (N-O, nitro stretch) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 8.83 (1H, 3-H), 8.73 (1H, 2-H), 8.69 (1H, 7-H), 8.40 (1H, 5-H), 7.98 (1H, 6-H) | [9] |

| ¹³C NMR (CDCl₃, δ ppm) | 219.16, 218.71 (C=O), 139.83, 139.30, 134.23, 130.92, 128.38, 119.29, 119.09, 109.29 (Aromatic C) | [9] |

Note: NMR data is for the N-methyl naphthalimide derivative, but provides a reference for the aromatic proton and carbon signals of the core structure.[9]

Chemical Reactions and Applications

4-Nitro-1,8-naphthalic anhydride is a versatile intermediate primarily used as a precursor for naphthalimide derivatives.[2] Its reactivity allows for the synthesis of a diverse range of functional molecules.

Caption: Role of 4-Nitro-1,8-naphthalic anhydride as a key synthetic intermediate.

-

Imidation: It readily reacts with primary amines to form N-substituted 4-nitro-1,8-naphthalimides, a core structure for many fluorescent dyes and chemosensors.[9]

-

Nucleophilic Substitution: The nitro group can be reduced to an amino group, yielding 4-amino-1,8-naphthalic anhydride, another important intermediate.[1]

-

Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions, enabling its use in the synthesis of shape memory polymers.[1][2][3]

-

Applications: Its derivatives are crucial in developing fluorescent probes for detecting ions and biological markers (e.g., for hypoxia in cancer cells), high-performance dyes, and advanced polymeric materials.[1][2][3][4]

References

- 1. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Nitro-1,8-naphthalic anhydride 95 6642-29-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. clausiuspress.com [clausiuspress.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Electrophilic Nitration of 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic nitration of 1,8-naphthalic anhydride, a critical reaction for the synthesis of nitro-substituted naphthalic anhydrides. These products serve as key intermediates in the development of fluorescent probes, high-performance polymers, and pharmaceutical agents. This document details the regioselectivity of the nitration, providing established experimental protocols for the synthesis of 3-nitro-1,8-naphthalic anhydride and 4-nitro-1,8-naphthalic anhydride. Quantitative data on reaction conditions and yields are summarized for comparative analysis. Furthermore, the underlying mechanistic principles governing the reaction's regioselectivity are discussed and visualized.

Introduction